molecular formula C19H25Cl3N2O B3984155 1-[2-(3-chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine dihydrochloride

1-[2-(3-chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine dihydrochloride

Cat. No. B3984155
M. Wt: 403.8 g/mol
InChI Key: UKTWTJHLHOMEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine dihydrochloride, also known as mCPP, is a psychoactive drug that has been widely studied in scientific research. It is a serotonin receptor agonist that has been used to investigate the mechanisms of action of serotonin in the brain. Despite its potential as a research tool, mCPP has limitations that must be considered when designing experiments.

Mechanism of Action

MCPP acts as an agonist at serotonin receptors, particularly 5-HT2A and 5-HT2C. It has been shown to increase the release of serotonin in the brain, which can lead to changes in mood, behavior, and other physiological processes.
Biochemical and Physiological Effects:
1-[2-(3-chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in humans and animals. It has also been shown to affect neurotransmitter levels in the brain, including dopamine, norepinephrine, and acetylcholine.

Advantages and Limitations for Lab Experiments

MCPP has several advantages as a research tool. It is a potent and selective serotonin receptor agonist that can be used to investigate the role of serotonin in the brain. However, 1-[2-(3-chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine dihydrochloride also has limitations that must be considered when designing experiments. It has been shown to have variable effects across different species and strains of animals, which can make it difficult to compare results between studies. Additionally, this compound has been shown to have limited brain penetration, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving 1-[2-(3-chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine dihydrochloride. One area of interest is the role of serotonin in psychiatric disorders, such as depression and anxiety. This compound could be used to investigate the effects of serotonin on mood and behavior in these disorders. Another area of interest is the development of new serotonin receptor agonists that are more potent and selective than this compound. These compounds could be used to further investigate the role of serotonin in the brain and could have potential therapeutic applications.

Scientific Research Applications

MCPP has been used in a variety of scientific studies to investigate the role of serotonin in the brain. It has been shown to activate multiple serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C. This makes it a useful tool for investigating the effects of serotonin on mood, behavior, and other physiological processes.

properties

IUPAC Name

1-[2-(3-chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O.2ClH/c1-16-5-2-3-8-19(16)22-11-9-21(10-12-22)13-14-23-18-7-4-6-17(20)15-18;;/h2-8,15H,9-14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTWTJHLHOMEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCOC3=CC(=CC=C3)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(3-chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine dihydrochloride
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1-[2-(3-chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine dihydrochloride
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1-[2-(3-chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine dihydrochloride
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1-[2-(3-chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine dihydrochloride
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1-[2-(3-chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine dihydrochloride
Reactant of Route 6
1-[2-(3-chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine dihydrochloride

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